4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one
Overview
Description
4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one is not well understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain receptors in the brain, which may be responsible for its potential use as an antitumor agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one are still being studied. However, it has been shown to have anti-inflammatory and antitumor properties. This compound has also been shown to have potential use as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one in lab experiments is its availability and relatively low cost. However, one of the limitations is its potential toxicity, which may require the use of protective equipment and careful handling.
Future Directions
There are several future directions for the study of 4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one. One direction is the further study of its potential use as a fluorescent probe for the detection of metal ions. Another direction is the study of its potential use as an antitumor agent. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new applications and potential uses.
Scientific Research Applications
The scientific research application of 4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one is vast. It has been used as an intermediate in the synthesis of several pharmaceuticals such as antihypertensive agents, antitumor agents, and anti-inflammatory agents. It has also been used in the synthesis of agrochemicals such as herbicides and insecticides. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
4-amino-5-bromo-2-phenylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNFWXDDDKXLFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromo-2-phenylpyridazin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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